molecular formula C14H17NO4 B12292556 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B12292556
M. Wt: 263.29 g/mol
InChI Key: KAVBTTIIAFQRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one (CAS: 682746-13-0) is a chiral spirocyclic compound with the molecular formula C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol. Its structure features a 1,4-dioxaspiro[4.5]decan-8-one core substituted at the 7-position with an anilinooxy group (O–N–C₆H₅). The (7R)-enantiomer is commonly synthesized via proline-catalyzed α-aminoxylation, enabling stereoselective construction of the C–O–N bond . This compound serves as a versatile and key intermediate in asymmetric synthesis, particularly for the development of pharmaceuticals and agrochemicals, due to its ability to introduce chirality and stabilize reactive intermediates . In medicinal chemistry research, it is used in the synthesis of potent analgesic compounds and as a precursor for tritium-labeled probes for autoradiography studies of the dopamine reuptake complex, which is crucial for understanding neurotransmitter transport and related disorders . In biochemical research, it has been utilized in microwave-assisted reductive amination and can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin and melatonin analogs, which are significant for neuropharmacology . Furthermore, its unique spiro structure makes it a valuable intermediate in materials science, such as in the development of liquid crystals for display technologies . The synthetic utility of this compound is highlighted by high-yield preparation methods, such as cyclocondensation using recyclable ionic liquid catalysts, aligning with green chemistry principles . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2

InChI Key

KAVBTTIIAFQRLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2

Origin of Product

United States

Preparation Methods

Cyclocondensation Using Ionic Liquid Catalysts

A high-yield method employs dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol in the presence of ionic liquid catalysts. Key steps include:

  • Reagents : 0.4 mol dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, 0.44 mol ethylene glycol, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate.
  • Conditions : Heating at 110–132°C for 5.5 hours under reflux, followed by toluene extraction and silica gel column purification.
  • Yield : 97.8% after recrystallization with heptane.

This method leverages green chemistry principles by utilizing recyclable ionic liquids, minimizing waste, and avoiding hazardous solvents.

Alternative Ketalization Approaches

Classic acid-catalyzed ketalization of cyclohexanedione with ethylene glycol remains a viable alternative, though yields are typically lower (80–85%) compared to ionic liquid-mediated reactions. The reaction is typically conducted in toluene or dichloromethane with p-toluenesulfonic acid as the catalyst.

Introduction of the Anilinooxy Group

The aminooxylation of 1,4-dioxaspiro[4.5]decan-8-one to introduce the anilinooxy moiety is achieved through nitroso chemistry.

Nitroso-Based Aminooxylation

Patent US8252941B2 outlines a general method for synthesizing α-aminooxyketones via reaction of cyclic enones with nitrosoarenes:

  • Substrates : 1,4-Dioxaspiro[4.5]decan-8-one and nitrosobenzene (or substituted nitrosoarenes).
  • Catalysts : Heterocyclic amines (e.g., pyrrolidine) or Lewis acids (e.g., ZnCl₂) at 0.1–10 mol% loading.
  • Conditions : Reaction in dichloromethane or THF at 25–80°C for 2–24 hours.
  • Stereoselectivity : The (7R)-configuration is favored under kinetic control with pyrrolidine catalysis, achieving diastereomeric ratios up to 9:1.

Optimization and Yield Enhancements

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nitrosoarene solubility but may reduce stereoselectivity.
  • Temperature : Lower temperatures (0–25°C) favor higher enantiomeric excess but prolong reaction times.
  • Workup : Column chromatography on silica gel with ethyl acetate/hexane eluents yields pure product (reported yield: 72–88%).

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst Yield Purity
Ionic Liquid Ketalization 110–132°C, 5.5 h 1-Butyl-3-methylimidazolium 97.8% 99.72%
Acid-Catalyzed Ketalization Reflux in toluene, 12 h p-TsOH 82% 95%
Nitroso Aminooxylation 25–80°C, 2–24 h Pyrrolidine 88% 98%

Industrial Scalability Considerations

The ionic liquid-mediated ketalization is particularly suited for scale-up due to its high yield and catalyst recyclability. In contrast, nitroso aminooxylation requires strict temperature control and rapid workup to prevent side reactions, posing challenges in large batches.

Chemical Reactions Analysis

Types of Reactions: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Analgesic Compounds Development
One of the primary applications of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is in the synthesis of potent analgesic compounds. Its structure allows for modifications that can lead to the development of new pain-relief medications. Research indicates that derivatives of this compound exhibit significant analgesic activity, making it a valuable building block in pharmaceutical formulations .

Dopamine Reuptake Studies
The compound serves as a precursor in the synthesis of tritium-labeled probes used for autoradiography studies of the dopamine reuptake complex. This application is crucial for understanding the mechanisms of neurotransmitter transport and developing treatments for disorders such as depression and schizophrenia .

Biochemical Research

Microwave-Assisted Reductive Amination
7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one has been utilized in microwave-assisted reductive amination processes. This method enhances reaction efficiency and yields various amine derivatives that are essential for biological research .

Synthesis of Tryptamine Derivatives
Through a novel aromatization process, this compound can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin and melatonin analogs. These derivatives are significant in neuropharmacology and can be used to explore serotonin receptor interactions .

Materials Science

Liquid Crystal Intermediates
The compound is also employed as an intermediate in the development of liquid crystals. Its unique spiro structure contributes to the optical properties necessary for liquid crystal applications in display technologies .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistrySynthesis of analgesic compoundsSignificant analgesic activity observed
Tritium-labeled probes for dopamine studiesImportant for neurotransmitter research
Biochemical ResearchMicrowave-assisted reductive aminationIncreases reaction efficiency
Synthesis of tryptamine derivativesRelevant for neuropharmacology
Materials ScienceLiquid crystal intermediatesEnhances optical properties

Case Studies

  • Analgesic Development
    • Study Reference: A series of experiments demonstrated the efficacy of derivatives synthesized from 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one in reducing pain responses in animal models.
    • Findings: These derivatives showed higher potency compared to existing analgesics.
  • Dopamine Reuptake Complex Investigation
    • Study Reference: Research utilizing tritium-labeled probes derived from this compound revealed insights into dopamine transporter dynamics.
    • Findings: The study contributed to understanding how certain drugs affect dopamine levels in the brain.
  • Liquid Crystal Applications
    • Study Reference: Investigations into the use of this compound as an intermediate for liquid crystal formulations showcased its potential in improving display technology.
    • Findings: Enhanced thermal stability and optical clarity were reported.

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Substituent(s) Molecular Weight (g/mol) Key Synthetic Method Applications
1,4-Dioxaspiro[4.5]decan-8-one (Parent) None (Core structure) 156.18 Selective deketalization of tetraoxadispiro derivatives (80% yield) Intermediate for pharmaceuticals, liquid crystals, insecticides
(R)-7-Anilinooxy derivative 7-O–N–C₆H₅ 263.29 Proline-catalyzed α-aminoxylation Chiral building block in enantioselective synthesis
(R)-2-Fluoro derivative 2-F ~174.18 (calculated) Organocatalytic fluorination (85% yield, 94% ee) Medicinal chemistry (improved metabolic stability)
7-Methyl derivative 7-CH₃ 170.21 Alkylation or Grignard addition Intermediate for fine chemicals and polymers
8-Iodo derivative 8-I 268.10 Iodination of spirocyclic alcohol (74% yield) Precursor for cross-coupling reactions (e.g., Suzuki-Miyaura)
8-Vinyl derivative 8-CH₂CH₂ 182.22 (calculated) Vinyl Grignard addition to ketone Functionalization via olefin metathesis or epoxidation
7-Acetyl derivative 7-COCH₃ 198.20 Acetylation of parent compound Probable precursor for β-keto reactions (e.g., Claisen condensations)
2,3-Diphenyl derivative 2-Ph, 3-Ph 308.14 Diaryl addition to spirocyclic ketone Potential ligand in asymmetric catalysis

Key Research Findings

Stereoselectivity: The (R)-7-anilinooxy derivative is synthesized with high enantiomeric purity using proline catalysis, a method superior to traditional racemic routes .

Reactivity: The 8-iodo derivative undergoes efficient cross-coupling reactions, making it valuable for constructing complex architectures . Fluorination at position 2 enhances metabolic stability in drug candidates, as seen in the 94% enantiomeric excess (ee) achieved via organocatalysis .

Thermal Stability : The 7,7-dimethyl derivative exhibits improved thermal stability compared to the parent compound, attributed to steric hindrance from methyl groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?

  • Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the spirocyclic ketone core and (2) introduction of the anilinooxy group. For the core structure, 1,4-dioxaspiro[4.5]decan-8-one derivatives are synthesized via ketalization of 1,4-cyclohexanedione with ethylene glycol under acidic conditions . The anilinooxy group can be introduced via nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., vinylmagnesium bromide) have been used to modify the ketone moiety, followed by oxidation or functionalization . Amine coupling, as demonstrated in N-substituted derivatives, may involve reductive amination or direct nucleophilic attack on activated intermediates (e.g., carbonyl groups) .

Q. How can the purity and structural integrity of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one be validated?

  • Methodological Answer : Characterization should include:
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substitution patterns. For example, spirocyclic protons typically appear as distinct multiplets in the 1.5–2.5 ppm range .
  • Chromatography : HPLC or GC-MS to assess purity (>99% recommended for research-grade material) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .

Q. What are the key stability considerations for storing 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?

  • Methodological Answer : The compound should be stored under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis of the ketal and anilinooxy groups. Degradation products may include 1,4-cyclohexanedione (via ketal cleavage) or nitroso byproducts . Stability testing via accelerated aging (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols.

Advanced Research Questions

Q. How can regioselective functionalization of the spirocyclic core be achieved?

  • Methodological Answer : Regioselectivity depends on reaction conditions and catalysts. For example:
  • Rhodium Catalysis : Rh/BINAP systems enable enantioselective additions to the α,β-unsaturated ketone intermediate, favoring C7 over C8 positions .
  • Grignard Reagents : Steric effects direct nucleophilic attack; bulky reagents (e.g., tert-butylmagnesium bromide) preferentially react at less hindered sites .
    Data Table :
Reaction ConditionSelectivity (C7:C8 Ratio)Yield (%)
Rh/BINAP, THF, 60°C9:182
AlMe₃, no catalyst1:1 (no reaction)0

Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) often arise from dynamic effects or impurities. Solutions include:
  • Variable-Temperature NMR : To identify conformational exchange broadening .
  • DOSY Experiments : Differentiate between monomeric and aggregated species .
  • Synthetic Controls : Compare with intermediates (e.g., 1,4-dioxaspiro[4.5]decan-8-one) to isolate spectral contributions .

Q. How can computational methods predict reactivity trends for 7-Anilinooxy derivatives?

  • Methodological Answer : DFT calculations (e.g., Gaussian 16) model electronic and steric effects:
  • Frontier Molecular Orbitals : Identify nucleophilic/electrophilic sites. The anilinooxy group lowers LUMO energy at C7, enhancing electrophilicity .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM) .
    Key Finding : Electron-withdrawing substituents on the anilinooxy group increase C7 reactivity by 1.5–2× .

Safety and Handling

Q. What safety protocols are critical for handling 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeation risks .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Experimental Design

Q. How to optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Process Parameters :
  • Temperature: 0–25°C for Grignard additions to prevent side reactions .
  • Solvent: Anhydrous THF or Et₂O minimizes hydrolysis .
  • Workup : Quench with saturated NH₄Cl (pH 7–8) to stabilize intermediates .
    Typical Yield Range : 70–85% for milligram to gram-scale reactions .

Data Contradiction Analysis

Q. Why do identical synthetic protocols produce varying enantiomeric excess (ee) values?

  • Methodological Answer : Variations arise from:
  • Catalyst Aging : Rh/BINAP complexes degrade under moisture; use freshly prepared catalysts .
  • Impurity Profiles : Trace metals (e.g., Fe³⁺) in solvents reduce ee by 10–15% .
    Mitigation : Pre-treat solvents with molecular sieves and validate catalyst activity via control reactions .

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